molecular formula C19H27NO5 B8165129 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid

2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid

Cat. No.: B8165129
M. Wt: 349.4 g/mol
InChI Key: VWNBDXDDVUZVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.

    Attachment of the aryl group: The aryl group is attached to the piperidine ring through a nucleophilic substitution reaction.

    Formation of the acetic acid moiety: The acetic acid moiety is introduced through a carboxylation reaction.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the E3 ligase and the target protein, facilitating efficient ternary complex formation and protein degradation .

Comparison with Similar Compounds

Similar compounds to 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid include:

These compounds share similar structural features and applications but differ in the specific aryl groups attached to the piperidine ring, which can influence their chemical properties and effectiveness as linkers in PROTAC® molecules.

Properties

IUPAC Name

2-[3-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-13-11-15(24-12-17(21)22)5-6-16(13)14-7-9-20(10-8-14)18(23)25-19(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNBDXDDVUZVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.